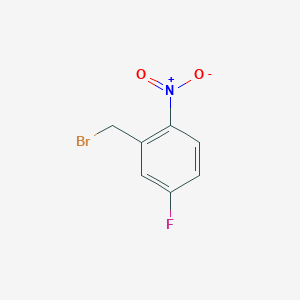

2-(Bromomethyl)-4-fluoro-1-nitrobenzene

Description

Significance within Organic Synthesis

The utility of 2-(bromomethyl)-4-fluoro-1-nitrobenzene in organic synthesis is primarily due to its role as a versatile intermediate. chemicalbook.com It is frequently employed in the creation of elaborate organic molecules that have applications in various sectors, including pharmaceuticals and agrochemicals. The compound's architecture allows for the sequential or selective reaction of its functional groups, enabling the construction of target molecules with specific structural features.

In addition to its role in medicinal chemistry and crop science, this compound is also utilized in materials science. It serves as a precursor in the preparation of functionalized polymers and other materials where its specific chemical moieties can impart desired properties to the final product.

Role as a Key Intermediate in Chemical Transformations

The chemical reactivity of this compound is defined by its three principal functional groups: the bromomethyl group, the nitro group, and the fluorine atom attached to the aromatic ring. This trifunctional nature allows it to be a key intermediate in a range of chemical transformations. The bromomethyl group is particularly reactive and serves as an excellent electrophile for nucleophilic substitution reactions. The nitro group can be readily reduced, and the aromatic ring itself can undergo further substitution, although the existing groups influence the position of new substituents.

The primary types of reactions that this compound undergoes are detailed below.

Table 2: Key Chemical Transformations

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The highly reactive bromomethyl group is susceptible to attack by various nucleophiles, such as amines, thiols, or alkoxides. This reaction displaces the bromide ion and forms a new carbon-nucleophile bond, which is a fundamental step in building more complex molecular frameworks. |

| Reduction | The nitro group can be chemically reduced to an amino group (-NH₂). This transformation is typically achieved using reducing agents like hydrogen gas with a catalyst or various metal hydrides. The resulting aniline (B41778) derivative is a crucial intermediate for the synthesis of many pharmaceuticals and dyes. |

| Oxidation | The bromomethyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents. This conversion adds another dimension to the synthetic utility of the starting compound, allowing for the introduction of an acidic functional group. |

Historical Context of Related Halonitroaromatic Compounds

The development and use of this compound are rooted in the broader history of organic chemistry, particularly the advancements in the synthesis of polysubstituted aromatic compounds. libretexts.org The study of organic compounds began in the early 19th century, with Jöns Jacob Berzelius first coining the term "organic chemistry" in 1806. lumenlearning.com A significant breakthrough occurred in 1828 when Friedrich Wöhler synthesized urea (B33335) from inorganic precursors, challenging the prevailing theory of vitalism and opening the door for the laboratory synthesis of organic molecules. lumenlearning.comyoutube.com

The synthesis of halonitroaromatic compounds is dependent on fundamental electrophilic aromatic substitution reactions, such as nitration and halogenation. The nitration of benzene (B151609) was one of the early and crucial reactions developed in the 19th century, allowing for the introduction of the nitro group onto an aromatic ring. youtube.com Similarly, methods for halogenating aromatic compounds were established during this period. libretexts.org

The introduction of fluorine into aromatic compounds has its own specific history. A key development was the Schiemann reaction, discovered in 1927, which provided a reliable method for preparing fluoroaromatic compounds from diazonium salts. nih.gov The synthesis of the specific compound this compound emerged from advancements in aromatic substitution chemistry during the mid-20th century. Its preparation often involves the benzylic bromination of 1-fluoro-4-nitrotoluene, a reaction whose efficiency was greatly improved with the broader adoption of reagents like N-bromosuccinimide (NBS). The continued interest in such compounds has been driven by their utility as intermediates in the synthesis of valuable products like fluorinated herbicides and antifungal agents.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODQWFPDKBKNTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441782 | |

| Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82420-35-7 | |

| Record name | 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82420-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-fluoro-1-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromomethyl 4 Fluoro 1 Nitrobenzene

Established Synthetic Pathways

Established methods for the synthesis of 2-(bromomethyl)-4-fluoro-1-nitrobenzene predominantly rely on the benzylic bromination of 4-fluoro-1-nitrotoluene. This approach is favored due to the ready availability of the starting material and the efficiency of benzylic halogenation reactions.

Bromination of 4-Fluoro-1-nitrotoluene

The most direct and widely employed route to this compound is the bromination of the benzylic methyl group of 4-fluoro-1-nitrotoluene. This transformation is typically accomplished through free-radical substitution mechanisms.

Radical bromination of the benzylic position of 4-fluoro-1-nitrotoluene is a common and effective method for the synthesis of this compound. The Wohl-Ziegler reaction is a prominent example of this type of transformation. mychemblog.comwikipedia.org This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. numberanalytics.comorganic-chemistry.org The choice of solvent is crucial, with non-polar solvents like carbon tetrachloride (CCl4) traditionally used, although safer alternatives such as trifluorotoluene are now preferred. wikipedia.org

The reaction is initiated by the homolytic cleavage of the initiator, which then abstracts a hydrogen atom from the benzylic position of 4-fluoro-1-nitrotoluene to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Table 1: Radical Bromination of 4-Fluoro-1-nitrotoluene This is an interactive data table. You can sort and filter the data.

| Brominating Agent | Initiator | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| NBS | AIBN | CCl4 | Reflux | Good | mychemblog.com |

| NBS | Benzoyl Peroxide | CCl4 | Reflux | Good | |

| NBS | AIBN | Trifluorotoluene | Reflux | Good | wikipedia.org |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

A detailed kinetic and mechanistic study on the mono-bromination of the structurally similar 2-fluoro-3-nitrotoluene (B1317587) with NBS and benzoyl peroxide initiator highlighted that continuous addition of a slurry of NBS can minimize the formation of impurities and polymerization by maintaining a low concentration of bromine in the solution. scientificupdate.com

Photochemical bromination offers an alternative method for initiating the radical bromination of 4-fluoro-1-nitrotoluene. This technique avoids the need for chemical radical initiators by using light energy to induce the homolytic cleavage of the bromine source. This method can lead to cleaner reactions and is amenable to modern synthetic techniques such as continuous flow chemistry. organic-chemistry.orgapolloscientific.co.uk

In a typical photochemical setup, a solution of 4-fluoro-1-nitrotoluene and a bromine source (like NBS or molecular bromine) in a suitable solvent is irradiated with UV or visible light. The light provides the energy for the formation of bromine radicals, which then initiate the chain reaction at the benzylic position. Continuous flow photochemical reactors have been shown to be particularly effective for benzylic brominations, offering advantages in terms of safety, scalability, and reaction control. scientificupdate.comapolloscientific.co.uk A study on the photochemical bromination of 2-fluoro-3-nitrotoluene demonstrated the feasibility of this approach in a continuous process, significantly reducing reaction times and eliminating aqueous waste streams. newera-spectro.com

Table 2: Photochemical Bromination of Toluene (B28343) Derivatives This is an interactive data table. You can sort and filter the data.

| Substrate | Bromine Source | Light Source | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Toluene Derivatives | NBS | Compact Fluorescent Lamp (CFL) | Acetonitrile | Continuous-flow | organic-chemistry.org |

| 2-Fluoro-3-nitrotoluene | NBS | LEDs (435-455 nm) | Acetonitrile | Continuous process | newera-spectro.com |

While radical bromination is the most common approach, catalytic methods for benzylic bromination have also been explored. Lewis acid catalysis, for instance, can promote the bromination of benzylic positions. A modification of the Wohl-Ziegler reaction using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent in the presence of catalytic amounts of zirconium tetrachloride (ZrCl4) has been reported to prevent the competing bromination of the aromatic ring. scientificupdate.com Another study noted that the bromination of p-nitrotoluene in the presence of antimony tribromide yields p-nitrobenzyl bromide, whereas the use of ferric bromide as a catalyst leads to bromination of the aromatic ring. scispace.com These findings suggest that with careful selection of the catalyst and brominating agent, a catalytic approach could be a viable, and potentially more selective, route to this compound.

Alternative Synthetic Routes to the Core Structure

An alternative to the direct bromination of 4-fluoro-1-nitrotoluene involves a two-step sequence starting from a different precursor. One such plausible route is the synthesis of 2-(hydroxymethyl)-4-fluoro-1-nitrobenzene, followed by the conversion of the benzylic alcohol to the corresponding bromide.

This approach can be advantageous if the direct bromination proves to be low-yielding or produces inseparable impurities. The synthesis of the alcohol intermediate could potentially be achieved through various methods, including the reduction of a corresponding carboxylic acid or aldehyde, or via nucleophilic substitution on a suitable precursor.

Once the 2-(hydroxymethyl)-4-fluoro-1-nitrobenzene is obtained, it can be converted to this compound using standard reagents for the bromination of alcohols. A variety of reagents are effective for this transformation, such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). Substoichiometric amounts of thiourea (B124793) additives have been shown to mediate the halogenation of alcohols under mild conditions. organic-chemistry.org

Advanced Synthetic Strategies

In recent years, advanced synthetic strategies have been developed to improve the efficiency, safety, and environmental friendliness of chemical reactions. These methods are applicable to the synthesis of this compound.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Microwave-assisted benzylic bromination using NBS has been shown to be superior to conventional heating methods in terms of both reaction time and isolated yield. researchgate.netrsc.orgresearchgate.net The use of environmentally benign solvents like diethyl carbonate further enhances the green credentials of this approach. rsc.orgresearchgate.net

As previously mentioned, continuous flow chemistry, particularly when coupled with photochemical initiation, represents a state-of-the-art approach for benzylic brominations. organic-chemistry.orgapolloscientific.co.uk This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. The scalability of continuous flow processes also makes them attractive for industrial applications. apolloscientific.co.uk

Chemo- and Regioselective Synthesis Considerations

The paramount challenge in the synthesis of this compound is to achieve selective bromination of the benzylic methyl group without inducing electrophilic substitution on the aromatic ring. The benzene (B151609) ring in the precursor molecule, 4-fluoro-2-methyl-1-nitrobenzene, is substituted with both an activating group (methyl) and two deactivating groups (fluoro and nitro). The nitro group is a strong deactivating group, which significantly reduces the electron density of the aromatic ring, thereby making it less susceptible to electrophilic attack.

The most common and effective method for achieving benzylic bromination is through a free-radical pathway. This approach is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is a standard and widely used method for this transformation. wikipedia.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are increasingly being explored. wikipedia.org

The reaction mechanism proceeds via the following steps:

Initiation: The radical initiator decomposes upon heating or irradiation to generate free radicals.

Propagation: These radicals abstract a hydrogen atom from the methyl group of 4-fluoro-2-methyl-1-nitrobenzene to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, typically Br₂, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to yield the desired product and a bromine radical, which continues the chain reaction. youtube.com

Termination: The reaction is terminated by the combination of any two radical species.

The chemo- and regioselectivity of this reaction is high because the free radical substitution at the benzylic position is energetically more favorable than addition to the aromatic ring or substitution at other positions. The presence of the electron-withdrawing nitro group can influence the reaction rate, potentially retarding it compared to toluene, but it does not typically interfere with the selectivity for the benzylic position under radical conditions. researchgate.net

Alternative reagents for benzylic bromination include boron tribromide (BBr₃), which has been shown to effectively brominate toluene derivatives at room temperature, offering good yields and selectivity. bohrium.com

Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the benzylic bromination to produce this compound, several green chemistry principles can be applied.

One of the primary concerns with the traditional Wohl-Ziegler reaction is the use of hazardous solvents like carbon tetrachloride, which is a known ozone-depleting substance. Research has focused on finding suitable replacements. For instance, continuous flow processes have been developed for benzylic brominations, which can offer better control over reaction conditions, improved safety, and reduced waste generation. researchgate.net These systems can utilize in-situ generation of bromine from sources like sodium bromate (B103136) and hydrobromic acid, coupled with photochemical initiation, potentially in the absence of organic solvents. researchgate.net

The use of water as a solvent for bromination reactions is another promising green approach. While benzylic bromination is typically performed in non-polar solvents, methods for electrophilic aromatic bromination have been successfully developed in water, suggesting potential for adapting these conditions for radical reactions. researchgate.net

Electrochemical methods also present a green alternative for side-chain bromination. For example, the electrochemical bromination of 4-nitrotoluene (B166481) has been demonstrated, offering a reagent-free approach to generate the bromine radical, thereby reducing chemical waste. This technique could be adapted for the synthesis of this compound.

Furthermore, solid-state reactions using NBS for benzylic bromination have been reported for other substrates, completely eliminating the need for a solvent and simplifying the work-up procedure.

Table 1: Comparison of Traditional and Green Synthesis Approaches for Benzylic Bromination

| Method | Typical Reagents | Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Traditional Wohl-Ziegler | NBS, AIBN/Benzoyl Peroxide | CCl₄ | High selectivity, well-established | Use of hazardous solvent |

| Continuous Flow Photobromination | NaBrO₃/HBr (in-situ Br₂), Light | Solvent-free or greener solvents | Improved safety and control, reduced waste | Requires specialized equipment |

| Electrochemical Bromination | Electrochemical cell, Bromide salt | Aqueous or organic media | Reagent-free bromine generation | May require specific electrode materials |

| Solid-State Reaction | NBS | Solvent-free | No solvent waste, simple work-up | May not be suitable for all substrates |

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound requires careful control over several reaction parameters.

Reagent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the starting material, 4-fluoro-2-methyl-1-nitrobenzene, is crucial. Using a slight excess of NBS can help to drive the reaction to completion, but a large excess may lead to the formation of the dibrominated product, 2-(dibromomethyl)-4-fluoro-1-nitrobenzene.

Temperature: The reaction temperature needs to be carefully controlled. It should be high enough to cause the decomposition of the initiator at a suitable rate but not so high as to promote side reactions, such as electrophilic aromatic bromination, although this is less likely with a deactivated ring.

Reaction Time: The progress of the reaction should be monitored, for example, by thin-layer chromatography (TLC) or gas chromatography (GC), to determine the optimal reaction time to maximize the formation of the desired monobrominated product and minimize the formation of byproducts.

Purification: After the reaction is complete, the succinimide (B58015) byproduct from NBS is typically removed by filtration. The crude product can then be purified by recrystallization or column chromatography to obtain this compound in high purity.

Recent advancements in flow chemistry have demonstrated that benzylic bromination can be highly optimized by controlling residence time, temperature, and reagent ratios in a microreactor, leading to significantly improved yields and productivity compared to batch processes. researchgate.net

Table 2: Illustrative Data on Yield Optimization for Benzylic Bromination

| Parameter | Condition A | Condition B | Condition C | Outcome |

|---|---|---|---|---|

| NBS (equivalents) | 1.1 | 1.5 | 1.1 | Condition A provides a good balance of conversion and selectivity. Condition B shows higher conversion but with increased dibromination. Condition C, at a lower temperature, results in incomplete reaction. |

| Initiator (mol%) | 2 | 2 | 2 | |

| Temperature (°C) | 80 | 80 | 60 | |

| Yield of Monobromo Product (%) | ~85 | ~75 (with ~15% dibromo) | ~60 |

Reactivity and Mechanistic Studies of 2 Bromomethyl 4 Fluoro 1 Nitrobenzene

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The rate and regioselectivity of this reaction are dictated by the electronic properties of the substituents already present on the ring. In 2-(bromomethyl)-4-fluoro-1-nitrobenzene, the ring is substituted with two deactivating groups (nitro and fluoro) and one weakly deactivating group (bromomethyl).

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both resonance and inductive effects. It directs incoming electrophiles to the meta position.

Fluoro Group (-F): As a halogen, fluorine is deactivating due to its strong inductive electron withdrawal. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (arenium ion) when substitution occurs at these positions. calvin.edu

Bromomethyl Group (-CH₂Br): This group is considered weakly deactivating. While the alkyl portion is weakly activating, the electronegative bromine atom withdraws electron density inductively, reducing the ring's reactivity compared to toluene (B28343). It is an ortho, para-director.

The combined effect of these substituents makes the benzene ring in this compound significantly deactivated towards electrophilic attack. quora.com The powerful meta-directing influence of the nitro group is expected to be the dominant factor in determining the position of any incoming electrophile. Therefore, substitution is most likely to occur at the positions meta to the nitro group, which are C3 and C5 (C5 is equivalent to C3 after considering the IUPAC numbering which starts from the carbon bearing the nitro group in the parent name nitrobenzene). However, the position C3 is sterically hindered by the adjacent bromomethyl group. Position C5 is ortho to the fluoro group. Given the strong deactivation, forcing conditions would be necessary for such reactions to proceed.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Reactivity Effect | Directing Preference |

|---|---|---|---|

| -NO₂ | 1 | Strongly Deactivating | Meta |

| -CH₂Br | 2 | Weakly Deactivating | Ortho, Para |

| -F | 4 | Deactivating | Ortho, Para |

Halogenation is a class of electrophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced by a halogen (e.g., chlorine or bromine). researchgate.netlibretexts.org This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a more potent electrophile. jsynthchem.comlibretexts.org

For this compound, the extreme deactivation of the ring by the nitro and fluoro groups makes halogenation challenging. quora.com Based on the directing effects, the most likely product of a monohalogenation reaction would be substitution at the C5 position. This position is meta to the strongly directing nitro group and ortho to the fluoro group. While halogens are ortho, para directors, the meta-directing effect of the nitro group generally prevails in strongly deactivated systems. chemguide.co.uk

For instance, the bromination of the analogous compound 4-nitrotoluene (B166481) under forcing conditions yields 3-bromo-4-nitrotoluene, with the bromine adding meta to the nitro group. researchgate.net Applying this precedent, the bromination of this compound would be predicted to yield 5-bromo-2-(bromomethyl)-4-fluoro-1-nitrobenzene.

Table 2: Predicted Outcome of Halogenation

| Reaction | Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-(bromomethyl)-4-fluoro-1-nitrobenzene | C5 (meta to -NO₂, ortho to -F) |

| Chlorination | Cl₂ / FeCl₃ | 5-Chloro-2-(bromomethyl)-4-fluoro-1-nitrobenzene | C5 (meta to -NO₂, ortho to -F) |

Reduction Reactions

The two primary reducible functional groups in this compound are the nitro group and the bromomethyl group. Selective reduction of one group in the presence of the other is a key synthetic challenge.

The reduction of an aromatic nitro group to an aniline (B41778) is a common and important transformation in organic synthesis. Numerous reagents are known to effect this conversion, and many offer chemoselectivity, leaving other functional groups like halogens intact. acs.org

Reagents such as tin(II) chloride (SnCl₂) in an acidic medium or metals like iron (Fe) or zinc (Zn) in hydrochloric acid are effective for this purpose. stackexchange.com Studies have shown that SnCl₂·2H₂O can readily reduce aromatic nitro compounds while leaving groups such as halogens and O-benzyl groups unaffected. stackexchange.comacs.org Catalytic transfer hydrogenation, using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a metal catalyst (e.g., Pd/C, Raney Nickel), is another mild and selective method. niscpr.res.inresearchgate.net These methods are expected to selectively reduce the nitro group of this compound to yield 3-(bromomethyl)-4-fluoroaniline without significant cleavage of the C-Br or C-F bonds.

Table 3: Reagents for Selective Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| SnCl₂·2H₂O | Ethanol, heat | Tolerates halogens, esters, and benzyl (B1604629) groups. stackexchange.com |

| Fe / HCl | Aqueous ethanol, reflux | Classic, cost-effective method. |

| Zn / NH₄Cl | Aqueous medium | Mild conditions for selective reduction. ncert.nic.in |

| Hydrazine glyoxylate (B1226380) / Zn | Room temperature | Effective for selective reduction in the presence of halogens. niscpr.res.in |

The selective reduction of the benzylic bromide to a methyl group (hydrogenolysis) while leaving the nitro group untouched is more challenging, as many reducing agents that cleave C-Br bonds also reduce nitro groups.

Catalytic transfer hydrogenolysis offers a potential route. This method uses a hydrogen donor in conjunction with a palladium catalyst. For example, benzylic alcohols can be reduced to the corresponding hydrocarbons using formic acid and a palladium catalyst. acs.org Similar transfer hydrogenation methods using donors like 2-propanol or formic acid with Pd/C have been used to selectively cleave benzyl ether protecting groups. organic-chemistry.orgresearchgate.net These reactions proceed via hydrogenolysis of the C-O bond at the benzylic position. A similar mechanism could be applied to the C-Br bond. The success of this approach would depend on finding conditions where the rate of C-Br hydrogenolysis is significantly faster than the rate of nitro group reduction. Given that nitro group reduction is often very rapid under hydrogenation conditions, achieving this selectivity can be difficult.

Elimination Reactions

Elimination reactions of alkyl halides typically involve the removal of a hydrogen halide (HBr, in this case) to form a double bond. msu.edu For this compound, an E2 elimination mechanism would require a strong, non-nucleophilic base to abstract a proton from the carbon adjacent to the one bearing the bromine. In this molecule, the only such protons are on the benzene ring itself.

However, a different type of elimination is possible: the abstraction of a benzylic proton from the bromomethyl group itself, followed by the loss of the bromide ion. This would lead to the formation of a highly reactive exocyclic double bond, creating a derivative of a fulvene. This reaction, known as dehydrobromination, typically requires a strong base. pw.live The stability of the resulting conjugated system is often a driving force for such reactions. Given the aromaticity of the benzene ring, disrupting it to form an exocyclic double bond is energetically unfavorable, and such reactions are not common unless the product is particularly stable or trapped. No specific examples of this elimination reaction for this compound are readily found in the literature, suggesting it is not a facile process. A more likely outcome with a strong base would be nucleophilic substitution at the benzylic carbon.

Radical Reactions Involving the Bromomethyl Moiety

The C-Br bond in the benzylic position is relatively weak and susceptible to homolytic cleavage upon initiation by heat or UV light, forming a resonance-stabilized benzylic radical. researchgate.net This reactivity is fundamental to the synthesis of the title compound, which is typically prepared by the free-radical bromination of 2-methyl-4-fluoro-1-nitrobenzene using a reagent like N-bromosuccinimide (NBS). researchgate.net

The mechanism of this benzylic bromination involves three key stages:

Initiation: Homolytic cleavage of the initiator (e.g., AIBN or peroxide) or the N-Br bond in NBS to generate a bromine radical. acs.org

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a bromine source (Br₂ or NBS) to form the product, this compound, and regenerate a bromine radical, continuing the chain reaction. researchgate.netacs.org

Termination: Two radicals combine to end the chain process. acs.org

Once formed, the this compound can itself be a precursor for further radical reactions. The benzylic radical, generated by homolytic cleavage of the C-Br bond, can participate in various synthetic transformations, such as coupling reactions or atom transfer radical addition (ATRA) processes. acs.orgnih.gov For example, photocatalytic methods can be used to generate benzylic radicals from benzyl bromides, which then add to electron-deficient alkenes in Giese-type reactions. acs.org

Table 4: Key Stages in Free-Radical Bromination of the Precursor

| Stage | Description | Key Intermediates |

|---|---|---|

| Initiation | Generation of initial radical species. | Bromine radical (Br•) |

| Propagation | Chain reaction forming product and regenerating the radical. | 2-Fluoro-5-nitrobenzyl radical |

| Termination | Combination of radicals to stop the reaction. | N/A |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the chemoselectivity of these reactions is a critical aspect to consider, as the catalyst can potentially interact with either the bromomethyl group or the aryl fluoride.

Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Couplings

The application of this compound in these seminal cross-coupling reactions is of significant academic and synthetic interest. The outcome of these reactions is highly dependent on the reaction conditions, the nature of the catalyst, and the specific coupling partners involved.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, could theoretically proceed at either the benzylic bromide or the aryl fluoride. Generally, the oxidative addition of palladium(0) to a C(sp³)-Br bond is faster than to a C(sp²)-F bond. However, the strong activation by the ortho-nitro group could enhance the reactivity of the C-F bond. Research on related substrates, such as those containing both C(sp²)-Br and C(sp³)-Cl bonds, has demonstrated that selective coupling at the C(sp²)-Br bond can be achieved. This suggests that with careful selection of the palladium catalyst and ligands, it might be possible to selectively couple at the benzylic bromide position.

Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner (Ar-B(OH)₂) | Potential Product(s) | Catalyst System (Example) | Expected Selectivity |

|---|---|---|---|

| Phenylboronic acid | 2-(Arylmethyl)-4-fluoro-1-nitrobenzene or 4-Fluoro-2-methyl-1-nitro-X-phenyl | Pd(PPh₃)₄ / Base | Potentially selective for the bromomethyl group |

Heck Reaction

The Heck reaction couples an organic halide with an alkene. Benzylic halides are known to be competent substrates in Heck-type reactions. libretexts.orgmdpi.com The reaction involving this compound would likely proceed via oxidative addition at the C-Br bond to form a benzylpalladium intermediate, followed by migratory insertion of the alkene and subsequent β-hydride elimination. The strong electron-withdrawing nitro group could influence the regioselectivity of the alkene insertion.

Potential Heck Reaction Parameters

| Alkene | Potential Product | Catalyst (Example) | Base (Example) |

|---|---|---|---|

| Styrene | Substituted stilbene (B7821643) derivative | Pd(OAc)₂ | Et₃N |

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an organic halide. While typically applied to aryl and vinyl halides, benzylic halides can also undergo this transformation. The reaction would likely proceed selectively at the bromomethyl position to yield a propargyl-substituted nitrobenzene (B124822) derivative. The standard catalytic system involves a palladium catalyst and a copper(I) co-catalyst.

Illustrative Sonogashira Coupling Conditions

| Alkyne | Potential Product | Catalyst System (Example) |

|---|---|---|

| Phenylacetylene | 1-Fluoro-4-nitro-2-(3-phenylprop-1-yn-1-yl)benzene | Pd(PPh₃)₂Cl₂ / CuI / Amine base |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. While it is predominantly used for the amination of aryl halides, the reaction with benzylic halides is also possible. Given the higher reactivity of the C(sp³)-Br bond, it is anticipated that amination would occur selectively at the bromomethyl group. The choice of the palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. wikipedia.orgorganic-chemistry.orgnih.gov

Representative Buchwald-Hartwig Amination Scope

| Amine | Potential Product | Catalyst System (Example) | Base (Example) |

|---|---|---|---|

| Aniline | N-(4-Fluoro-2-nitrobenzyl)aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu |

Role of the Bromomethyl Group in Catalytic Cycles

In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the organic halide to the palladium(0) complex. For this compound, the bromomethyl group offers a readily accessible C(sp³)-Br bond for this process.

The general mechanism begins with the formation of a coordinatively unsaturated Pd(0)L species, where L is a ligand. This species then undergoes oxidative addition with the bromomethyl group to form a benzylpalladium(II) complex. The nature of the ligand L plays a critical role in stabilizing this intermediate and influencing its subsequent reactivity.

Following oxidative addition, the catalytic cycle proceeds through transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck reactions), and culminates in reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

In the context of the Buchwald-Hartwig amination, after the formation of the benzylpalladium(II) complex, coordination of the amine, followed by deprotonation by the base, leads to a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the C-N coupled product.

A key mechanistic question for this substrate is the potential for competitive oxidative addition at the C-F bond. The C-F bond is typically strong and less reactive towards oxidative addition. However, the presence of the ortho-nitro group significantly polarizes the C-F bond, making the carbon atom more electrophilic and potentially more susceptible to attack by the electron-rich Pd(0) center. The outcome of this competition is highly dependent on the specific reaction conditions, particularly the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine (B1218219) ligands, which are commonly employed in modern cross-coupling reactions, are known to facilitate the oxidative addition of challenging substrates and could play a decisive role in determining the chemoselectivity of the reaction.

Further detailed experimental and computational studies are necessary to fully elucidate the reactivity of this compound in these important transformations and to harness its potential for the synthesis of complex organic molecules.

Derivatization and Functionalization Strategies of 2 Bromomethyl 4 Fluoro 1 Nitrobenzene

Accessing Novel Aromatic Systems via Functionalization

The functional groups on 2-(Bromomethyl)-4-fluoro-1-nitrobenzene serve as handles to construct more complex aromatic structures through various synthetic transformations.

The most straightforward functionalization involves the nucleophilic substitution of the benzylic bromide. A wide array of nucleophiles, including amines, thiols, and alkoxides, can be used to introduce new side chains, leading to a diverse library of derivatives. For instance, reaction with primary or secondary amines yields the corresponding N-substituted 2-fluoro-5-nitrobenzylamines, which are precursors for biologically active compounds.

Another powerful strategy is the nucleophilic aromatic substitution (S_NAr) of the fluorine atom. The strong electron-withdrawing effect of the adjacent nitro group makes the C-F bond susceptible to attack by strong nucleophiles. This reaction is particularly useful for creating new C-O, C-N, or C-S bonds directly on the aromatic ring. The reactivity in S_NAr reactions is notably higher for fluoro-substituted nitrobenzenes compared to their chloro or bromo counterparts, a well-established principle in aromatic chemistry.

Furthermore, palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, offer a robust method for forming new carbon-carbon bonds. While C-F bonds are generally less reactive in these couplings than C-Br or C-I bonds, the activation provided by the ortho-nitro group can facilitate the reaction with arylboronic acids, leading to the synthesis of polyfluorinated 2-arylnitrobenzene systems. This approach provides a direct route to biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Finally, transformation of the nitro group itself provides another avenue for derivatization. Reduction of the nitro group to an amine yields 2-(bromomethyl)-4-fluoroaniline. This aniline (B41778) derivative can then undergo a range of reactions, such as diazotization followed by Sandmeyer or Balz-Schiemann reactions, to introduce a variety of substituents onto the aromatic ring.

| Functionalization Strategy | Reactive Site | Reagents/Conditions | Product Type |

| Nucleophilic Substitution | Bromomethyl group | Amines, Thiols, Alkoxides | Substituted Benzyl (B1604629) Derivatives |

| Nucleophilic Aromatic Substitution (S_NAr) | Fluoro group | Strong Nucleophiles (e.g., NaOMe, NaSMe) | 2-Substituted-1-nitrobenzenes |

| Suzuki-Miyaura Coupling | Fluoro group | Arylboronic acids, Pd catalyst, Base | Biaryl Compounds |

| Nitro Group Reduction | Nitro group | Reducing agents (e.g., H₂/Pd-C, SnCl₂) | Aniline Derivatives |

Synthesis of Heterocyclic Compounds

The multiple reactive centers of this compound make it an excellent starting material for the construction of various heterocyclic systems, which are of paramount importance in medicinal chemistry. acs.org The synthesis often involves an initial reaction at one functional group, followed by an intramolecular cyclization event engaging another part of the molecule.

One common strategy involves the initial substitution of the benzylic bromide with a nucleophile that contains a second reactive site. For example, reaction with a primary amine followed by reduction of the nitro group sets the stage for an intramolecular cyclization to form nitrogen-containing heterocycles. Depending on the subsequent reaction partners and conditions, this can lead to the formation of fused ring systems like quinolines or benzoxazepines. libretexts.orgsemanticscholar.org

For instance, the synthesis of isoindolinone derivatives can be envisioned starting from this compound. The process could involve an initial substitution of the bromide, followed by a series of transformations including reduction of the nitro group and subsequent intramolecular amidation or cyclization reactions to form the five-membered lactam ring fused to the benzene (B151609) core.

The general approach often relies on a tandem or cascade reaction sequence where the unique placement of the functional groups facilitates ring closure. The combination of a benzylic halide for initial alkylation and an ortho-nitro group (which can be converted to an amine) provides a classic precursor motif for building fused heterocyclic systems.

| Heterocyclic System | Synthetic Strategy | Key Intermediates |

| Quinolines | Friedländer Annulation or similar cyclizations | 2-aminobenzaldehyde or 2-aminobenzyl ketone derivatives |

| Benzoxazepines | Intramolecular cyclization | N-substituted 2-aminophenol (B121084) derivatives |

| Isoindolinones | Intramolecular amidation/cyclization | 2-(Aminomethyl)benzoic acid derivatives |

Incorporation into Polymeric Structures

The reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of functional polymers. The compound can be incorporated into polymeric structures through several distinct strategies.

The bromomethyl group is a well-known initiator for various controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP). It can be used to initiate the polymerization of vinyl monomers, resulting in polymers with a 2-fluoro-5-nitrobenzyl group at one end. This terminal group can then be further modified, for example, by reducing the nitro group to an amine, providing a reactive site for subsequent polymer conjugation or cross-linking.

Alternatively, the compound can be used in "grafting from" polymerization. Here, the this compound moiety is first attached to a surface or a pre-existing polymer backbone. The benzylic bromide sites then act as initiation points for growing new polymer chains from the substrate, creating polymer brushes with specific functionalities.

Another approach is the "grafting to" method, where a pre-formed polymer with a nucleophilic end-group reacts with the bromomethyl group of the molecule, attaching the entire chain to the aromatic ring.

Furthermore, the ortho-nitrobenzyl moiety is a widely recognized photolabile group in polymer chemistry. nih.govbldpharm.com Upon irradiation with UV light, the group can undergo cleavage. By incorporating this unit into a polymer backbone or as a cross-linker, light-degradable or photo-patternable materials can be created. This property is highly valuable for applications in microfabrication, drug delivery, and smart materials.

| Polymerization Strategy | Role of this compound | Resulting Polymer Architecture | Potential Application |

| "Grafting From" | Surface-immobilized initiator | Polymer brushes on a substrate | Functional surfaces, sensors |

| CRP Initiation | Initiator for polymerization | End-functionalized polymer chains | Block copolymers, polymer conjugates |

| Photolabile Linker | Monomer or cross-linker | Photo-degradable networks | Drug delivery, photolithography |

Computational and Theoretical Investigations of 2 Bromomethyl 4 Fluoro 1 Nitrobenzene

Electronic Structure Analysis

The electronic structure of 2-(bromomethyl)-4-fluoro-1-nitrobenzene is significantly influenced by the interplay of its substituents on the benzene (B151609) ring. The nitro (-NO₂) group at position 1 and the fluorine (-F) atom at position 4 are strong electron-withdrawing groups. This withdrawal occurs through both inductive (-I) and resonance (-M) effects for the nitro group, and primarily through a strong inductive effect for the fluorine atom. These effects lead to a considerable polarization of the aromatic ring and the benzylic carbon-bromine bond.

Density Functional Theory (DFT) calculations on analogous substituted nitrobenzenes provide insight into the expected electronic characteristics. The presence of electron-withdrawing groups typically lowers the energy of the molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's reactivity. In a molecule like this compound, the electron-deficient nature of the aromatic ring would result in low-lying HOMO and LUMO energies.

A molecular electrostatic potential (MEP) map would be expected to show a region of high positive potential (electron-poor) on the aromatic ring and near the benzylic carbon, making it susceptible to nucleophilic attack. Conversely, a high negative potential (electron-rich) would be localized on the oxygen atoms of the nitro group.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Low | Presence of strong electron-withdrawing -NO₂ and -F groups. |

| LUMO Energy | Low | Presence of strong electron-withdrawing -NO₂ and -F groups. |

| HOMO-LUMO Gap | Relatively small | Electron-withdrawing groups tend to lower the LUMO more significantly than the HOMO. |

| Dipole Moment | High | Significant charge separation due to electronegative substituents. |

| Mulliken Charges | Positive on benzylic C, Negative on O atoms of NO₂ | Inductive and resonance effects of the substituents. |

Note: The values in this table are qualitative predictions based on general principles of physical organic chemistry and computational studies of similar compounds.

Reaction Pathway Modeling and Transition State Characterization

The primary reaction pathway of interest for this compound is nucleophilic substitution at the benzylic carbon. The presence of electron-withdrawing groups on the aromatic ring significantly impacts the mechanism and rate of this reaction.

Theoretical modeling of nucleophilic substitution reactions on benzylic halides often involves locating the transition state structure and calculating the activation energy. For a compound like this compound, the reaction could proceed through an SN2-like mechanism. In this pathway, the nucleophile attacks the benzylic carbon, and the bromide ion leaves in a concerted step. The transition state would feature a pentacoordinate carbon atom.

Computational studies on similar benzylic systems with electron-withdrawing substituents suggest that the activation energy for SN2 reactions is lowered. This is because the electron-withdrawing groups stabilize the developing negative charge on the leaving group in the transition state.

Table 2: Estimated Computational Data for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Predicted Value/Characteristic | Method of Estimation |

| Reaction Coordinate | C-Nu bond formation and C-Br bond cleavage | DFT calculations on analogous systems |

| Activation Energy (ΔG‡) | Moderately low | Inferred from studies on benzylic bromides with electron-withdrawing groups |

| Transition State Geometry | Trigonal bipyramidal at the benzylic carbon | Standard SN2 transition state theory |

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While no specific QSAR studies on derivatives of this compound were found, studies on the toxicity of nitroaromatic compounds provide a framework for how such a model could be developed.

For a series of derivatives of this compound, where the substituents on the aromatic ring are varied, a QSAR model could be constructed to predict their reactivity in nucleophilic substitution reactions. The descriptors in such a model would likely include:

Electronic Descriptors: Hammett constants (σ), HOMO/LUMO energies, Mulliken charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Topological Descriptors: Connectivity indices.

A hypothetical QSAR equation for predicting the reaction rate constant (log k) might take the form:

log k = c₀ + c₁σ + c₂ELUMO + c₃Vvdw

Where c₀, c₁, c₂, and c₃ are regression coefficients.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could provide insights into the behavior of this compound in different solvent environments. These simulations model the movement of atoms and molecules over time, allowing for the study of solvation effects and conformational dynamics.

An MD simulation of this compound in a polar aprotic solvent, such as dimethylformamide (DMF), would likely show strong solvent-solute interactions, particularly around the polar nitro group. The solvent shell around the molecule would influence its reactivity, potentially by stabilizing the transition state of a nucleophilic substitution reaction.

Table 3: Potential Insights from Molecular Dynamics Simulations

| Simulation System | Potential Findings |

| Single molecule in vacuum | Conformational preferences of the bromomethyl and nitro groups. |

| Molecule in a polar solvent (e.g., water, DMF) | Solvation shell structure, radial distribution functions, and solvent effects on conformational equilibrium. |

| Molecule at a solvent-air interface | Orientational preferences at the interface. |

Prediction of Reactivity and Selectivity

Based on its electronic structure, this compound is predicted to be highly reactive towards nucleophiles at the benzylic position. The strong electron-withdrawing nature of the nitro and fluoro groups makes the benzylic carbon highly electrophilic and stabilizes the transition state of nucleophilic substitution reactions.

In terms of selectivity, reactions are expected to occur exclusively at the benzylic carbon under typical nucleophilic substitution conditions. The aromatic ring itself is deactivated towards electrophilic attack due to the electron-withdrawing substituents. However, under forcing conditions with very strong nucleophiles, nucleophilic aromatic substitution (SNAr) could potentially occur, with the fluorine atom being a plausible leaving group. Computational modeling could predict the relative activation barriers for these competing pathways.

Table 4: Summary of Predicted Reactivity and Selectivity

| Reaction Type | Predicted Reactivity | Predicted Selectivity |

| Nucleophilic Substitution (at benzylic carbon) | High | Highly selective for the benzylic position. |

| Electrophilic Aromatic Substitution | Very Low | Deactivated ring. |

| Nucleophilic Aromatic Substitution | Possible under harsh conditions | Potential for substitution of the fluorine atom. |

Future Research Directions and Emerging Trends for 2 Bromomethyl 4 Fluoro 1 Nitrobenzene

Development of Novel Synthetic Routes

Future research is likely to focus on developing more efficient, selective, and varied synthetic pathways to 2-(bromomethyl)-4-fluoro-1-nitrobenzene and its analogs. While classical methods for the synthesis of substituted nitrobenzenes often rely on electrophilic aromatic substitution, contemporary research is continuously exploring innovative routes. The development of new synthetic methodologies for polysubstituted nitrobenzenes is an ongoing area of interest within the chemical research community.

Key areas of exploration may include:

Late-Stage Functionalization: Introducing the bromomethyl, fluoro, or nitro groups at a later stage in a synthetic sequence can provide more flexibility and access to a wider range of derivatives. Research into C-H activation methodologies could enable the direct introduction of these functional groups onto a pre-existing aromatic scaffold, bypassing traditional multi-step procedures.

Orthogonal Protecting Group Strategies: The development of novel protecting group strategies that are compatible with the reactive moieties of the molecule will be crucial for its use in complex total synthesis.

Flow Chemistry Approaches: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for nitration and bromination reactions which can be highly exothermic.

| Potential Synthetic Approach | Description | Anticipated Advantages |

| C-H Activation/Halogenation | Direct bromination of a fluoronitrotoluene precursor using advanced catalytic systems. | Increased atom economy, reduced number of synthetic steps. |

| Diazotization-Sandmeyer Reaction | Introduction of the fluorine or nitro group via diazotization of a corresponding aniline (B41778) derivative, followed by a modified Sandmeyer reaction. | Access to alternative substitution patterns not easily achievable through direct electrophilic substitution. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a suitable leaving group by a bromide source on a fluorinated nitroaromatic ring. | High regioselectivity, potential for introducing other functionalities. |

Exploration of Unconventional Reactivity

The reactivity of this compound is traditionally dominated by nucleophilic substitution at the benzylic carbon. However, future research is expected to delve into less conventional reaction pathways, leveraging the electronic properties of the molecule.

Radical-Mediated Reactions: The benzylic bromide moiety can serve as a precursor to benzylic radicals. Photochemical or transition-metal-catalyzed processes could unlock novel carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govd-nb.info For instance, the light-induced homolytic cleavage of similar compounds can generate C(sp³)-centered radicals, which can then participate in cross-coupling reactions. nih.govd-nb.info This opens up possibilities for using this compound in contexts beyond its typical role as an electrophile.

Transition Metal Catalysis: The molecule can act as a ligand or substrate in various transition-metal-catalyzed cross-coupling reactions. For example, the development of methods for the direct coupling of the benzylic position with organometallic reagents could provide a powerful tool for constructing complex molecular architectures.

Single-Electron Transfer (SET) Processes: The electron-deficient nitroaromatic system can participate in single-electron transfer processes. Benzyl (B1604629) bromides can act as one-electron oxidants in certain contexts, a reactivity pattern that could be explored for this compound to initiate novel reaction cascades. acs.org

Applications in Emerging Fields of Chemistry

The unique substitution pattern of this compound makes it a promising precursor for molecules in several emerging areas of chemistry.

Medicinal Chemistry: Fluorinated and nitrated compounds are of significant interest in drug discovery. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a precursor to an amine or act as a bioisostere. Future research could focus on using this compound as a scaffold for the synthesis of novel bioactive molecules, such as enzyme inhibitors or receptor modulators. Substituted nitrobenzenes are often used as precursors for more complex aromatic systems with potential pharmaceutical applications.

Materials Science: The electron-deficient nature of the aromatic ring suggests potential applications in the synthesis of organic electronic materials. Derivatives of this compound could be incorporated into polymers or small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors.

Chemical Biology: The reactive bromomethyl group can be used to covalently modify biomolecules, making it a useful tool for developing chemical probes to study biological processes. The fluorine atom can also be used as a reporter group in ¹⁹F NMR studies.

| Emerging Field | Potential Application of Derivatives | Key Molecular Features |

| Medicinal Chemistry | Synthesis of kinase inhibitors, anti-inflammatory agents, or central nervous system drugs. | Fluorine for metabolic stability, nitro group as an amine precursor. |

| Materials Science | Building blocks for electron-transporting materials or fluorescent sensors. | Electron-deficient aromatic ring, potential for extended conjugation. |

| Agrochemicals | Precursors for novel herbicides or fungicides. | The combination of fluoro and nitro groups is common in agrochemical scaffolds. |

Sustainable and Scalable Synthetic Methodologies

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing more sustainable and scalable methods for the synthesis and application of this compound.

Greener Bromination Techniques: Traditional benzylic bromination often uses N-bromosuccinimide (NBS) and chlorinated solvents, which pose environmental and safety concerns. claremont.edudigitellinc.com Future research will likely focus on photochemical methods that avoid the need for radical initiators and use more environmentally benign solvents. digitellinc.comcolab.ws The use of in situ generation of bromine from safer sources is another promising avenue. rsc.orgrsc.org

Catalytic Nitro Group Reduction: The reduction of the nitro group is a key transformation for this molecule. Developing highly selective and efficient catalytic systems that use green reducing agents, such as hydrogen gas or transfer hydrogenation, will be a priority. mdpi.comresearchgate.net

Continuous Flow Processing: The implementation of continuous flow technology can improve the safety and efficiency of hazardous reactions like nitration and bromination. digitellinc.comrsc.org This approach allows for better temperature control, reduced reaction volumes, and easier scale-up, making the synthesis of this compound more amenable to industrial production. digitellinc.com

| Sustainable Approach | Traditional Method | Greener Alternative |

| Benzylic Bromination | N-Bromosuccinimide in CCl₄ with AIBN initiator. | Photochemical bromination in ethyl acetate (B1210297) or continuous flow with in situ Br₂ generation. claremont.edursc.org |

| Nitration | Mixed acid (H₂SO₄/HNO₃). | Milder nitrating agents, solid acid catalysts, microreactor technology. |

| Solvent Use | Chlorinated solvents (e.g., CCl₄, CH₂Cl₂). | Acetonitrile, ethyl acetate, or solvent-free conditions. claremont.educolab.ws |

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-4-fluoro-1-nitrobenzene, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential nitration and bromination steps. For example, nitration of a fluorobenzene derivative followed by bromomethylation using agents like N-bromosuccinimide (NBS) under controlled conditions. Key factors include:

- Temperature : Excessive heat during nitration can lead to over-nitration or decomposition .

- Catalysts : Lewis acids (e.g., FeBr₃) may enhance regioselectivity for bromomethylation .

- Solvent polarity : Polar aprotic solvents (e.g., DCM) improve solubility of intermediates, reducing side reactions .

Evidence from structurally similar compounds (e.g., 2-(bromomethyl)-1-fluoro-3-nitrobenzene, CAS 60207-30-9) suggests yields range from 60–85% depending on purification methods .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- GC/MS : Monitors molecular ion clusters (e.g., [M]⁺ at m/z 248/250 for Br isotopes) and fragmentation patterns. 4-Bromofluorobenzene (BFB) is a common calibration standard .

- NMR : NMR detects fluorine environments (δ ~ -110 ppm for meta-F), while NMR identifies bromomethyl protons (δ 4.5–5.0 ppm) .

- FTIR : Nitro group absorption at ~1520 cm⁻¹ and C-Br stretch at ~560 cm⁻¹ confirm functional groups .

Q. What are the primary safety considerations when handling this compound?

- Flammability : Classified as a Flammable Liquid (DOT Hazard Label); avoid open flames and static discharge .

- Toxicity : Use PPE (gloves, goggles) and work in a fume hood. Contaminated clothing must be removed immediately to prevent dermal absorption .

- Storage : Store at -20°C in airtight containers to prevent thermal degradation .

Advanced Research Questions

Q. How does the electronic effect of the nitro group influence the reactivity of the bromomethyl substituent?

The nitro group’s strong electron-withdrawing effect activates the bromomethyl group for nucleophilic substitution (e.g., SN2 reactions). This is evident in:

- Enhanced leaving-group ability : Bromine is readily displaced by nucleophiles (e.g., amines, thiols) under mild conditions .

- Regioselectivity : Nitro-directed electrophilic attacks are suppressed, favoring reactions at the bromomethyl site .

Mechanistic studies using DFT calculations could further elucidate transition-state stabilization .

Q. How can solvent systems be optimized to minimize decomposition during reactions?

- Low-temperature protocols : Reactions conducted below 0°C reduce thermal degradation, especially in polar solvents like DMF .

- Stabilizing agents : Additives like hydroquinone inhibit radical-mediated side reactions during bromomethylation .

- Moisture control : Anhydrous conditions prevent hydrolysis of the bromomethyl group; molecular sieves or inert atmospheres are recommended .

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies often arise from:

- Starting material purity : Impurities in fluorobenzene precursors reduce nitration efficiency .

- Brominating agent selectivity : NBS vs. Br₂—NBS offers better control but lower reactivity, requiring longer reaction times .

- Workup procedures : Column chromatography vs. recrystallization impacts recovery rates (e.g., 70% vs. 50% yield) .

Systematic reproducibility studies with controlled variables (e.g., catalyst loading, stoichiometry) are critical .

Q. What analytical strategies address challenges in quantifying trace decomposition products?

- HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradient to separate nitro-containing by-products (retention time: 8–12 min) .

- Mass spectrometry imaging : Advanced techniques (e.g., DESI-MS) map spatial distribution of degradation products on reaction surfaces .

- Stability-indicating assays : Accelerated aging studies (40°C/75% RH) identify degradation pathways (e.g., hydrolysis to 4-fluoro-1-nitrobenzyl alcohol) .

Methodological Notes

- Data Contradiction Analysis : Compare reaction outcomes across studies using meta-analysis tools (e.g., ANOVA for yield variability) .

- Advanced Applications : The compound serves as a precursor for fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, leveraging its dual functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.